C & B-Metabond

説明

Overview of Adhesive Resin Cements in Advanced Materials Science Research

Adhesive resin cements represent a significant advancement in materials science, particularly within the field of biomaterials and restorative dentistry. These materials are engineered to create strong, durable bonds between diverse substrates, including tooth structures (enamel and dentin), various dental alloys, ceramics, and composite resins. Unlike traditional luting agents, resin cements utilize polymerization reactions to form robust adhesive interfaces. Their development has enabled minimally invasive restorative techniques, improved the longevity of prostheses, and expanded the range of materials that can be effectively bonded. The efficacy of resin cements is often contingent upon sophisticated surface pre-treatments and the inherent chemical and physical properties of the cement itself, influencing everything from bond strength and marginal seal to resistance to degradation in the oral environment. mdpi.comijisrt.com

Significance of C & B-Metabond in Contemporary Research Paradigms

C & B-Metabond, also known widely as Super-Bond C&B or C&B-Metabond, has established itself as a pivotal material in contemporary biomaterial research due to its unique formulation and exceptional performance characteristics. This self-curing adhesive resin cement, based on acrylic resin technology, is characterized by its inclusion of 4-META (4-methacryloxyethyl trimellitate anhydride) as a diffusion promoter and TBB (tri-n-butylborane) as a polymerization initiator. generiqueinternational.comamazonaws.comparkell.comscribd.com This combination, often referred to as the "4-META/MMA-TBB Resin" system, facilitates deep monomer penetration into tooth substrates, leading to the formation of a stable hybrid layer. generiqueinternational.comparkell.comscribd.commdpi.comcjter.comomicsonline.org Research consistently highlights C & B-Metabond's superior bond strength across a broad spectrum of materials, including dentin, enamel, metals, ceramics, and acrylic resins, often outperforming other commonly used resin cements. scribd.comcjter.com161.200.36nih.govchula.ac.thcmu.ac.thcjter.comresearchgate.netresearchgate.netnih.gov Its versatility, coupled with a long history of clinical validation and research, underscores its significance in developing advanced bonding strategies for complex restorative and biomaterial applications. Furthermore, its utility extends beyond dentistry, finding application in neuroscience research for securing implants and bonding to bone. npielectronic.combiorxiv.orgubc.ca

Scope and Research Focus of the Review

This review focuses on the scientific literature pertaining to C & B-Metabond, examining its properties, bonding mechanisms, and performance in various research contexts. The primary areas of investigation include:

Bond Strength Evaluation: Comprehensive analysis of shear, tensile, and microtensile bond strength data when C & B-Metabond is applied to different dental substrates such as dentin, enamel, metals, ceramics, and resin composites. scribd.commdpi.comcjter.comomicsonline.org161.200.36nih.govchula.ac.thcmu.ac.thcjter.comresearchgate.netresearchgate.netnih.govresearchgate.net

Bonding Mechanisms: Elucidation of how C & B-Metabond achieves adhesion, with a particular emphasis on the role of the 4-META component in forming the hybrid layer and its interaction with various material surfaces. generiqueinternational.comparkell.comscribd.commdpi.comcjter.comomicsonline.org

Material Compatibility and Surface Treatments: Investigation into the optimal surface preparation techniques required for effective bonding of C & B-Metabond to diverse restorative materials, including ceramics, zirconia, and metal alloys. mdpi.comparkell.commdpi.comcjter.comomicsonline.orgchula.ac.thresearchgate.netnih.govparkell.com

Durability and Performance: Assessment of the long-term stability, resistance to degradation, and mechanical properties of C & B-Metabond bonds under various conditions. generiqueinternational.comcjter.comnih.gov

Comparative Studies: Benchmarking C & B-Metabond against other commercially available resin cements to identify performance differences. ijisrt.com161.200.36cmu.ac.thcjter.comnih.govnih.govresearchgate.net3m.com

Biocompatibility and Cytotoxicity: Exploration of the material's interaction with biological tissues, as investigated through in vitro studies. cjter.comresearchgate.netnih.gov

Application-Specific Research: Examination of its use in specialized fields such as orthodontics, prosthodontics, and non-dental biomaterial applications. generiqueinternational.comamazonaws.comparkell.comscribd.comresearchgate.netnpielectronic.combiorxiv.orgubc.caparkell.comresearchgate.net

特性

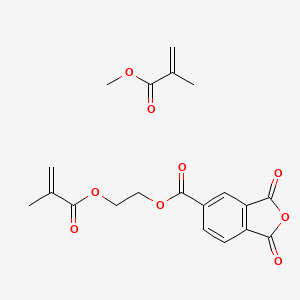

分子式 |

C20H20O9 |

|---|---|

分子量 |

404.4 g/mol |

IUPAC名 |

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate |

InChI |

InChI=1S/C15H12O7.C5H8O2/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18;1-4(2)5(6)7-3/h3-4,7H,1,5-6H2,2H3;1H2,2-3H3 |

InChIキー |

CVRPVRHBAOPDIG-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |

同義語 |

4-META-MMA-TBB Bondfill SB C and B Metabond C and B-Metabond Super-bond Unifix |

製品の起源 |

United States |

Historical and Conceptual Evolution of the 4-meta/mma-tbb Adhesive System

Genesis and Early Development of 4-Methacryloxyethyl Trimellitate Anhydride (4-META) Chemistry

The foundation of the 4-META/MMA-TBB system lies in the innovative work of Professor Nobuo Nakabayashi and his colleagues, particularly concerning the monomer 4-Methacryloxyethyl Trimellitate Anhydride (4-META) generiqueinternational.comcdeworld.commdpi.com. Developed through extensive research, 4-META was designed as a diffusion-promoting monomer generiqueinternational.comcdeworld.comsigmaaldrich.com. Its unique molecular structure, possessing both hydrophilic and hydrophobic groups, allows it to effectively infiltrate demineralized tooth structures like dentin generiqueinternational.comcdeworld.comsigmaaldrich.com. This infiltration capability is crucial for forming the "hybrid layer," a critical interface that enhances mechanical retention and creates a seal between the tooth substrate and the restorative material cdeworld.commdpi.com. Early studies demonstrated that 4-META resin tags could penetrate deeply into enamel and dentin, contributing to significant adhesive strengths popline.org. The development of 4-META marked a significant step in achieving reliable adhesion to tooth tissues, a challenge that had long persisted in dental materials science mdpi.comnih.gov.

Progression of Tri-n-Butylborane (TBB) Initiator Systems in Polymerization Science

Simultaneously, advancements in polymerization initiation were paving the way for more efficient and versatile resin systems. Tri-n-Butylborane (TBB) emerged as a potent initiator, particularly noted for its ability to initiate polymerization effectively even in the presence of oxygen nih.govresearchgate.net. Unlike some other initiators that require specific conditions or accelerators, TBB's mechanism involves reacting with oxygen to generate radicals, thereby initiating the polymerization of monomers like MMA nih.govresearchgate.net. This characteristic made it an attractive candidate for self-curing dental materials, where precise control over polymerization in the oral environment is essential. Research into TBB as an initiator extended beyond dental applications, with studies exploring its use in bone cements to improve biocompatibility and physicochemical properties by potentially reducing radical generation compared to conventional initiators like Benzoyl Peroxide (BPO) nih.govresearchgate.netescholarship.org.

Emergence of the 4-META/MMA-TBB Resin System

The confluence of 4-META's adhesive properties and TBB's efficient initiation led to the creation of the 4-META/MMA-TBB adhesive system generiqueinternational.comcore.ac.uk. This system typically comprises a monomer liquid containing 4-META and MMA, and a catalyst containing TBB, often combined with a polymer powder (like PMMA) to form a self-curing resin generiqueinternational.comcore.ac.uk. The development of specific products like Super-Bond C&B® in Japan (1983) and its subsequent introduction as C & B-Metabond® in the USA solidified its place in clinical practice generiqueinternational.comcore.ac.uk. This system was initially designed for dental applications, including bonding post cores, inlays, amalgams, crowns, and fixed partial dentures, demonstrating high bond strength and reliability generiqueinternational.comcore.ac.uk. Early research highlighted its ability to form a tenacious bond, with tensile adhesive strengths reported for enamel and dentin that were significantly higher than previous generations of adhesives popline.org.

Table 1: Early Tensile Adhesive Strengths of 4-META/MMA-TBB Resin

| Substrate | Surface Treatment | Tensile Adhesive Strength ( kg/cm ²) | Tensile Adhesive Strength (MPa) | Citation |

| Enamel | Etched with 65% phosphoric acid | ~130 | ~12.74 | popline.org |

| Dentin | Treated with 10% citric acid and 3% ferric chloride | ~190 | ~18.62 | popline.org |

The system's formulation, particularly the inclusion of 4-META, was crucial for promoting monomer infiltration and forming the hybrid layer, while TBB ensured effective polymerization generiqueinternational.comcdeworld.com. The combination offered a robust solution for challenging bonding scenarios in dentistry core.ac.uk.

Translational Trajectory from Dental Innovations to Broader Research Applications

While the 4-META/MMA-TBB system achieved widespread success and recognition within dentistry, its underlying principles and components have also been subjects of broader research interest. The system's proven biocompatibility and strong adhesive properties have led to investigations into its potential use in other biomedical contexts, such as direct pulp capping materials nih.gov. Furthermore, the development of improved delivery systems for the 4-META/MMA-TBB resin has aimed to simplify its handling while maintaining its performance characteristics, showing equivalent working times and bond strengths compared to conventional methods researchgate.net. The system's long clinical history and consistent performance have established it as a benchmark, prompting continued research into its material science and potential for adaptation to new applications, even as newer generations of adhesives emerge generiqueinternational.commdpi.comcore.ac.uk.

Table 2: Comparison of Working Time and Bond Strength: Conventional vs. Improved Delivery System

| Parameter | Conventional Method | Improved Delivery System | Citation |

| Working Time (sec) | 110 ± 12 | 88 ± 4 | researchgate.net |

| Bond Strength to Enamel (MPa) | 13.7 ± 2.6 | 14.2 ± 3.4 | researchgate.net |

| Bond Strength to Dentin (MPa) | 12.2 ± 3.4 | 14.3 ± 5.9 | researchgate.net |

The 4-META/MMA-TBB adhesive system continues to be a significant material in restorative dentistry, a testament to the foundational research in its constituent chemistries and their synergistic application.

Compound List:

4-Methacryloxyethyl Trimellitate Anhydride (4-META)

Methyl Methacrylate (MMA)

Tri-n-Butylborane (TBB)

Polymethyl Methacrylate (PMMA)

C & B-Metabond® (also referred to as Metabond, Super-Bond C&B)

Quick Base (component of C&B-Metabond)

Universal Catalyst (component of C&B-Metabond)

L-Powder (component of C&B-Metabond)

Benzoyl Peroxide (BPO)

N,N-dimethyl p-toluidine (DmpT)

Glycerolphosphoric acid dimethacrylate (GPDM)

Sulfinic acid

Silane

Hydrofluoric acid (HF)

Citric acid

Ferric chloride (FeCl3)

10-methacryloyloxydecyl dihydrogen phosphate (10-MDP)

6-(4-vinylbenzyl-n-propyl) amino-1,3,5-triazine-2,4-dithiol (VBATDT)

Maleic anhydride (MA)

Itaconic anhydride (IA)

cis-1,2,3,6-tetrahydrophthalic anhydride (TA)

4-allyltrimellitate anhydride (ATA)

2,5-Di-Tert-Butyl-p-Benzoquinone (2,5-DTBQ)

Azobisisobutyronitrile (AIBN)

Zirconium Oxide

Metal Oxide

Fundamental Chemical and Polymerization Principles of C & B-metabond

Monomer-Polymer Interactions in the C & B-Metabond System

The adhesive properties and network formation of C & B-Metabond are dictated by the interplay of its primary monomers and the polymerization initiator.

4-methacryloxyethyl trimellitate anhydride (4-META) is a critical component within the C & B-Metabond monomer liquid generiqueinternational.commitsuichemicals.comontosight.aicore.ac.uksymbiosisonlinepublishing.comparkell.com. It functions as a high-performance adhesive monomer, designed to enhance the penetration of monomers into dental substrates, particularly demineralized dentin generiqueinternational.comcore.ac.ukparkell.comnih.govresearchgate.netmdpi.com. This diffusion-promoting capability is attributed to its molecular structure, which incorporates both hydrophilic and hydrophobic groups generiqueinternational.comnih.govresearchgate.netmdpi.comsmilesofvirginia.combham.ac.uk. These dual characteristics allow 4-META to effectively wet the dental surface and infiltrate the microscopic irregularities, such as collagen bundles within the dentin core.ac.ukparkell.comnih.govresearchgate.net. Upon polymerization, 4-META co-polymerizes with methyl methacrylate (MMA), contributing to the formation of a robust polymer network and the development of a hybrid layer, a key element for micro-mechanical retention generiqueinternational.comcore.ac.ukparkell.comnih.govresearchgate.net. Research indicates that 4-META can accelerate the polymerization of MMA-TBB resins and increase the molecular weight of the resulting polymethyl methacrylate (PMMA) nih.gov.

Methyl methacrylate (MMA) serves as the primary monomer in the liquid component of the C & B-Metabond system generiqueinternational.commitsuichemicals.comontosight.aicore.ac.uksymbiosisonlinepublishing.comgoldsupplier.commdpi.comuomustansiriyah.edu.iq. When mixed with the polymer powder, which primarily consists of pre-polymerized PMMA, MMA initiates the polymerization process generiqueinternational.comcore.ac.ukgoldsupplier.comuomustansiriyah.edu.iq. MMA is a monofunctional monomer that undergoes linear polymerization to form long chains of PMMA, which constitute the bulk of the hardened resin matrix mdpi.comuomustansiriyah.edu.iqmdpi.com. This PMMA matrix provides the structural integrity and mechanical properties of the cured adhesive. MMA's ability to form interpenetrating polymer networks (IPNs) or semi-IPNs with other polymer chains can further enhance the bond strength at interfaces mdpi.commdpi.com. MMA is a widely utilized monomer in dentistry, forming the basis for many restorative materials, including denture bases and prostheses, due to its favorable handling characteristics and adhesion properties goldsupplier.commdpi.commdpi.comucl.ac.uk.

Tri-n-butylborane (TBB) acts as the crucial polymerization initiator in the C & B-Metabond system generiqueinternational.commitsuichemicals.comontosight.aicore.ac.uksymbiosisonlinepublishing.comresearchgate.netresearchgate.netescholarship.orgmdpi.comnih.govnih.gov. This organoborane compound initiates the radical polymerization of the methacrylate monomers (MMA and 4-META) upon contact with moisture or oxygen, enabling a self-curing (chemically cured) mechanism symbiosisonlinepublishing.comresearchgate.netescholarship.orgmdpi.com. TBB is noted for its ability to initiate polymerization effectively in humid environments, a significant advantage in the moist oral cavity symbiosisonlinepublishing.comresearchgate.netescholarship.org. Compared to traditional initiators like benzoyl peroxide (BPO), TBB-initiated polymerization results in a higher degree of monomer conversion, less residual monomer, and reduced heat generation escholarship.orgmdpi.com. This contributes to improved biocompatibility and potentially reduced cytotoxicity escholarship.orgmdpi.comresearchgate.net. TBB ensures complete methacrylate polymerization across various restorative conditions, contributing to the system's reliable setting parkell.com.

Function of Methyl Methacrylate (MMA) in Polymer Network Formation

Polymerization Dynamics and Reaction Mechanisms

The polymerization of C & B-Metabond follows a specific pathway initiated by TBB, influenced by various factors that dictate its kinetic behavior.

C & B-Metabond utilizes a chemical-cure mechanism, where the mixing of the monomer liquid (containing MMA and 4-META) with the catalyst paste (containing TBB) initiates polymerization generiqueinternational.commitsuichemicals.comsymbiosisonlinepublishing.comresearchgate.netescholarship.orgnih.gov. The TBB initiator generates free radicals, typically through interaction with ambient moisture or oxygen, which then attack the double bonds of the MMA and 4-META monomers researchgate.netnih.govmdpi.com. This process triggers a chain-growth polymerization, leading to the formation of a cross-linked PMMA network uomustansiriyah.edu.iq. A key aspect of the MMA/TBB system is its capacity for interfacial polymerization, where polymerization is initiated at the resin-dentin interface, promoting adhesion and minimizing gap formation core.ac.ukresearchgate.netnih.gov. Additionally, graft polymerization of MMA onto dentin collagen further enhances the bond strength core.ac.ukresearchgate.net. The presence of metal ions, such as ferric chloride from conditioning agents, has been shown to accelerate this polymerization process and improve the molecular weight of the polymer nih.govnih.gov.

Several environmental factors can influence the kinetics and outcome of the polymerization process in research settings, providing insights into the system's behavior:

Moisture and Humidity: The TBB initiator system is notably insensitive to moisture, allowing for effective polymerization even in the presence of water symbiosisonlinepublishing.comresearchgate.netescholarship.org. This characteristic is vital for dental applications where maintaining a completely dry field is challenging.

Oxygen: While oxygen can inhibit radical polymerization, TBB-initiated systems demonstrate a degree of tolerance, contributing to their reliable performance in vivo symbiosisonlinepublishing.comresearchgate.netescholarship.org.

Temperature: The polymerization reaction is exothermic. Studies comparing TBB-initiated PMMA with BPO-initiated PMMA show that TBB systems generate less peak temperature (38.5°C vs. 45.9°C) and have a slower temperature rise, which can be beneficial for biocompatibility mdpi.com.

Conditioning Agents: The use of acidic conditioning agents, such as citric acid and ferric chloride, employed to prepare tooth surfaces, can influence polymerization. Ferric chloride, in particular, has been shown to promote interfacial polymerization in MMA-TBB systems smilesofvirginia.comnih.govnih.govmdpi.com.

Solvent Evaporation: In related adhesive systems, the rate of solvent evaporation can impact polymerization kinetics and the final degree of monomer conversion plos.orgnih.gov. Although C & B-Metabond is a self-curing system, proper handling to manage monomer mobility is generally important for optimal network formation.

Selected Research Findings on Polymerization Dynamics:

| Parameter | C & B-Metabond (4-META/MMA-TBB) | Comparative Material (e.g., PMMA-BPO) | Notes |

| Peak Polymerization Temp. | ~38.5 °C | ~45.9 °C | TBB generates less heat than BPO mdpi.com. |

| Degree of Polymerization (1 hr) | 76.1% | 70.8% | TBB leads to a higher degree of conversion mdpi.com. |

| Degree of Polymerization (24 hr) | 85.2% | 87.8% | Both systems continue to polymerize, with BPO showing slightly higher conversion at 24h in this study mdpi.com. |

| Free Radical Production | Low (1/10 to 1/20 of BPO) | High | TBB significantly reduces free radical generation mdpi.com. |

| Moisture Sensitivity | Low | Varies | TBB-initiated polymerization is effective in humid conditions symbiosisonlinepublishing.comresearchgate.netescholarship.org. |

| Interfacial Polymerization | Prominent | Varies | Promotes polymerization at the resin-dentin interface core.ac.ukresearchgate.netnih.gov. |

Shear Bond Strength Data:

| Material/System | Shear Bond Strength (MPa) | Notes |

| 4-META/MMA-TBB resin on etched dentin | ~18 MPa | Reported in studies examining the effect of conditioning agents researchgate.net. |

| Bondfill SB (modified 4-META/MMA-TBB) vs. EasyBond | 37.4 ± 2.6 MPa | Bondfill SB showed significantly higher shear bond strength than EasyBond pocketdentistry.com. |

| vs. 18.2 ± 7.6 MPa |

List of Compounds Mentioned:

C & B-Metabond

4-methacryloxyethyl trimellitate anhydride (4-META)

Methyl Methacrylate (MMA)

Polymethyl methacrylate (PMMA)

Tri-n-Butylborane (TBB)

Benzoyl peroxide (BPO)

Camphorquinone (CQ)

Dimethylaminoethyl-methacrylate (DMAEMA)

Bisphenol-A-Glycidyl Methacrylate (Bis-GMA)

Urethane Dimethacrylate (UDMA)

Triethyleneglycol-dimethacrylate (TEGDMA)

2-hydroxyethyl methacrylate (HEMA)

10-methacryloyloxy-decyl-dihydrogen-phosphate (10-MDP)

Glycero-phosphate dimethacrylate (GPDM)

Ferric chloride (FC)

Citric acid (CA)

Phosphoric acid

An In-Depth Analysis of C & B-Metabond: Mechanisms of Adhesion and Interfacial Science

The following article provides a detailed examination of the chemical compound C & B-Metabond, focusing exclusively on its adhesive mechanisms and the science of its interface with various substrates as documented in research contexts.

Mechanisms of Adhesion and Interfacial Science

In Vitro Bond Strength Assessment Techniques

In vitro bond strength tests are the most common methods for evaluating the performance of dental adhesives. They involve bonding restorative materials to extracted teeth or other substrates and then subjecting the bonded assembly to mechanical forces until failure.

Shear bond strength (SBS) testing is a widely used method to assess the adhesive capabilities of materials like C & B-Metabond. researchgate.net This protocol typically involves bonding a cylindrical or rectangular block of composite resin or an orthodontic bracket to a flat enamel or dentin surface using the adhesive system being tested. nih.govscispace.com A shear force is then applied at the base of the bonded material, parallel to the adhesive interface, until debonding occurs. cuni.cz A universal testing machine, such as an Instron, is commonly used to apply a controlled load at a specific crosshead speed. oup.comoup.com

Studies have shown varied SBS results for C & B-Metabond depending on the substrate and comparison materials. For instance, in one study evaluating adhesives for orthodontics, C & B-Metabond demonstrated a mean shear bond strength of 80.75 N when bonding edgewise mesh-backed brackets to extracted premolars. oup.comoup.com In another investigation, the SBS of C & B-Metabond was significantly lower on dentin specimens coated with certain materials (11.4 MPa and 16.0 MPa) compared to non-coated specimens treated with a Dentin Activator (32.4 MPa). kssfp.jp Another study comparing an experimental self-etching primer (SEP) with C & B-Metabond to a filled SEP adhesive system found no statistically significant differences in mean SBS, with the C & B-Metabond system yielding a value of 10.0 MPa. nih.gov

Table 1: Shear Bond Strength (SBS) of C & B-Metabond in Various Studies

| Study Focus | Substrate | Mean SBS | Comparison Group | Mean SBS (Comparison) | Reference |

|---|---|---|---|---|---|

| Orthodontic Adhesives | Enamel | 80.75 N | Panavia-Ex | 101.5 N | oup.comoup.com |

| Effect of Dentin Coating | Dentin (Non-coated) | 32.4 MPa | Dentin (Coated with Brush&Bond) | 16.0 MPa | kssfp.jp |

| Self-Etching Primer Systems | Enamel | 10.0 MPa | Filled SEP Adhesive System (Transbond Plus) | 8.7 MPa | nih.gov |

Tensile bond strength (TBS) tests measure the force required to pull a bonded specimen apart in a direction perpendicular to the adhesive interface. science.gov One study measured the in vitro tensile bond strength of C & B-Metabond to various dental post materials. The results showed that C & B-Metabond bonded significantly more strongly to stainless steel (27 MPa) and titanium (22 MPa) than to zirconium oxide (7 MPa). nih.gov

A variation of this test, the microtensile bond strength (μTBS) test, has gained popularity because it allows for the testing of smaller, non-uniform surfaces and provides a more uniform stress distribution across the bonded interface. researchgate.netscielo.br For μTBS testing, a bonded tooth is sectioned into multiple small beams or "sticks" with a cross-sectional area typically around 1 mm². researchgate.net These beams are then stressed to failure in tension. researchgate.netscielo.br

One study evaluated the μTBS of self-etching adhesive systems bonded to dentin and cemented with C & B-Metabond. At 24 hours, the combination of the Xeno III adhesive with C & B-Metabond showed a high μTBS of 40.3 ± 12.9 MPa. However, this value decreased to 27.0 ± 13.5 MPa after 90 days of water storage. researchgate.netscielo.br Another study investigated the bond strength of adhesives to different regions of the pulp chamber, finding that the μTBS of C & B-Metabond varied depending on the specific location within the chamber. researchgate.net

Table 2: Tensile and Microtensile Bond Strength of C & B-Metabond

| Test Type | Substrate | Mean Bond Strength (MPa) | Storage/Condition | Reference |

|---|---|---|---|---|

| TBS | Stainless Steel Post | 27 | 24 hours | nih.gov |

| TBS | Titanium Post | 22 | 24 hours | nih.gov |

| TBS | Zirconium Oxide Post | 7 | 24 hours | nih.gov |

| μTBS | Dentin (with Xeno III adhesive) | 40.3 ± 12.9 | 24 hours | scielo.br |

| μTBS | Dentin (with Xeno III adhesive) | 27.0 ± 13.5 | 90 days | scielo.br |

| μTBS | Dentin (with Tyrian-One Step Plus) | 22.4 ± 7.3 | 24 hours | scielo.br |

The preparation of specimens for bond strength testing requires meticulous attention to detail to ensure reliable and reproducible results. testing-instruments.com Extracted human or bovine teeth are commonly used substrates. nih.govkssfp.jpscielo.br The enamel or dentin surfaces are typically ground flat with silicon-carbide paper to create a standardized surface. kssfp.jpscielo.br For C & B-Metabond, which often utilizes an etch-and-rinse approach, the surface is treated with an acid, such as phosphoric acid, to create microporosities for mechanical interlocking. nih.govscispace.com

The adhesive and restorative material are then applied according to the manufacturer's instructions. scielo.br For SBS tests, a jig is often used to align the bonding apparatus, while for μTBS, the bonded tooth is sectioned using a slow-speed diamond saw. scielo.brtesting-instruments.com During testing, the loading regime, including the crosshead speed of the universal testing machine, is a critical parameter. Common speeds range from 0.5 mm/min to 1 mm/min. researchgate.netscielo.br After fracture, the debonded surfaces are often examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive, or mixed), which provides further insight into the bonding performance. oup.comnih.gov

Tensile Bond Strength (TBS) and Microtensile Bond Strength (μTBS) Analyses

Degradation and Durability Studies in Simulated Environments

The long-term success of dental restorations is critically dependent on the durability of the adhesive bond between the restorative material and the tooth structure. The oral environment presents significant challenges, including thermal fluctuations and constant exposure to moisture, which can lead to the degradation of the adhesive interface over time. mdpi.com Therefore, research methodologies that simulate these conditions are essential for evaluating the longevity of dental adhesives like C & B-Metabond. These studies typically involve subjecting bonded specimens to artificial aging protocols before testing their bond strength and analyzing the interface.

Thermocycling Protocols for Simulating Thermal Stress

Thermocycling is a standard in-vitro method used to simulate the temperature variations that dental restorations experience in the oral cavity, such as from consuming hot and cold foods and beverages. niom.no This process subjects the bonded specimens to repeated cycles between cold and hot water baths, inducing thermal stresses at the adhesive interface due to differences in the coefficient of thermal expansion between the tooth, the adhesive, and the restorative material.

The international standard for testing dental adhesives often specifies cycling between 5°C and 55°C. niom.no The number of cycles can vary widely depending on the study's objective, ranging from several hundred to many thousands. A study investigating the effect of thermocycling on the tensile bond strength of various luting cements, including C & B-Metabond, subjected specimens to 3000 cycles between these temperatures. researchgate.net The results of such tests invariably show some degradation in adhesive strength, highlighting the importance of using materials with limited loss of bonding. niom.no

Research has shown that while C & B-Metabond demonstrates high initial bond strength, this advantage can be diminished after thermocycling. researchgate.netnih.gov One study found that the significant advantage of the 4-META chemistry observed at 24 hours was no longer apparent after thermocycling, indicating that this aging process erodes some of the initial high performance of the adhesive. researchgate.netnih.gov

| Parameter | Condition | Description | Reference |

| Temperature Range | 5°C to 55°C | Standard range simulating cold and hot stimuli in the oral cavity. | niom.no |

| Number of Cycles | 3000 cycles | A common protocol for inducing significant thermal stress. | researchgate.net |

| Effect on C & B-Metabond | Bond Strength Reduction | Thermocycling was found to erode the initial high bond strengths observed at 24 hours. | researchgate.netnih.gov |

Water Storage and Hydrolytic Degradation Assessment

The adhesive interface is susceptible to hydrolytic degradation, where the polymer matrix of the adhesive breaks down due to water. mdpi.com Dentin is a hydrophilic substrate, requiring adhesives to contain hydrophilic monomers for proper infiltration. However, these same monomers can attract water, leading to swelling, plasticization, and softening of the polymer network over time. mdpi.comscielo.br

To assess this phenomenon, bonded specimens are stored in distilled water at 37°C (body temperature) for extended periods, ranging from days to months, before mechanical testing. scielo.br43.230.198researchgate.net One study compared the flexural strength of C & B-Metabond immediately after curing and after storage in 37°C water for 30 days. 43.230.198 The results showed that while C & B-Metabond specimens deformed without fracturing when tested immediately, their flexural strength significantly improved after 30 days of water storage, which may be attributed to continued residual polymerization or a plasticizing effect from water absorption. 43.230.198

Another study evaluated the microtensile bond strength (μTBS) of C & B-Metabond after 24 hours and 90 days of water storage. researchgate.net The findings indicated a decrease in bond strength over the longer storage period, highlighting the impact of hydrolytic degradation.

| Study Parameter | 24-hour Storage | 90-day Storage | Reference |

| Adhesive System | Mean μTBS (MPa) ± SD | Mean μTBS (MPa) ± SD | |

| Xeno III / C&B-Metabond | 40.3 ± 12.9 | 27.0 ± 13.5 | researchgate.net |

| Tyrian SPE-One / C&B-Metabond | 22.4 ± 7.3 | 22.1 ± 12.8 | researchgate.net |

Analysis of Degradation Products and Their Impact on Interface Integrity

The degradation of the adhesive interface involves both the breakdown of the resin components and the disorganization of the collagen fibrils within the hybrid layer. mdpi.com Hydrolysis can break down the ester groups present in many methacrylate-based resins, leading to the leaching of unincorporated monomers and degradation byproducts. psu.edumdpi.com

Techniques such as Scanning Electron Microscopy (SEM) are used to examine the debonded surfaces and cross-sections of the adhesive interface after aging. researchgate.net SEM analysis can reveal the failure mode (e.g., adhesive, cohesive in the cement, or cohesive in the dentin) and the morphological changes at the interface. pocketdentistry.com For C & B-Metabond, which is based on 4-META/MMA-TBB resin, SEM studies have shown the formation of a consistent hybridized dentin layer that can resist degradation even when challenged with acid. researchgate.netscribd.com This robust hybrid layer contributes to higher tensile strength at the dentin-resin interface compared to the cement-restoration interface. researchgate.net

The leaching of degradation products can alter the local environment. mdpi.com For example, byproducts from the degradation of BisGMA, a common monomer in dental composites but not a primary component of C&B-Metabond, have been shown to affect bacterial gene expression. mdpi.com While C&B-Metabond is formulated to be more resistant to hydrolysis due to its chemical composition, long-term studies are crucial to fully understand the nature of any potential degradation products and their ultimate impact on the integrity and longevity of the bond. psu.edu

Conclusion

C & B-Metabond (Super-Bond C&B) stands as a testament to advancements in adhesive resin cement technology. Its unique formulation, featuring 4-META and TBB, confers exceptional bond strengths to a wide range of substrates, underpinned by a well-understood bonding mechanism involving hybrid layer formation. The extensive body of research validating its performance in diverse dental applications, from routine restorations to complex prosthodontic and orthodontic procedures, underscores its reliability. Furthermore, its successful application in non-dental biomaterial research demonstrates its versatility. As research continues to explore novel bonding strategies and materials, C & B-Metabond remains a benchmark for high-performance adhesive resin cements.

Advanced Research Applications of C & B-metabond

Neuroscience Research Applications

The neuroscience community has extensively adopted C & B-Metabond due to its proven efficacy in securing a variety of cranial implants and devices necessary for electrophysiological recording, imaging, and stereotaxic interventions in animal models.

Secure Implantation of Neurological Probes and Electrodes in Animal Models

C & B-Metabond is a standard material for securely affixing neurological probes, electrodes, and other research instrumentation to the skull and bone in animal models. Its ability to create a tenacious bond directly to bone tissue without the need for intermediate layers ensures the stable positioning of these sensitive devices during intricate experimental protocols. Researchers utilize it to cement cannulae in place, secure bone anchor screws in pre-drilled cranial holes, and affix stainless steel components, thereby facilitating long-term, stable electrophysiological recordings and neural circuit investigations stoeltingco.compubcompare.aiprotocols.ioresearchgate.netpubcompare.aibiorxiv.orgbiorxiv.orgiatranshumanisme.com.

Stabilization of Head-Fixation Systems for Electrophysiological and Imaging Studies

In studies involving awake, behaving animals, stable head-fixation is paramount for high-resolution electrophysiology and imaging. C & B-Metabond plays a crucial role in this by providing a robust anchor for headposts and headplates. These components are critical for maintaining the precise alignment of the animal's head with recording or imaging equipment, allowing for uninterrupted data acquisition during complex behavioral tasks. Its adhesive strength ensures that these fixation systems remain secure, minimizing movement artifacts and enabling detailed analysis of neural activity correlated with behavior stoeltingco.compubcompare.aiprotocols.iopubcompare.ainih.govbiorxiv.orgresearchgate.netplos.orgbiorxiv.orgnih.govubc.ca.

Use in Stereotaxic Surgery for Cranial Implants

Stereotaxic surgery, which relies on precise three-dimensional targeting within the brain, frequently involves the implantation of various devices. C & B-Metabond is integral to these procedures, used to secure cranial implants such as headbars, micro-drives, and optical fibers to the skull. Its reliable adhesion ensures that these implants maintain their intended position throughout the surgery and subsequent experimental phases, contributing to the accuracy and reproducibility of stereotaxic interventions stoeltingco.compubcompare.aiprotocols.iopubcompare.aibiorxiv.orgbiorxiv.orgubc.ca.

Methodologies for Bonding to Skull and Bone Tissues in Vivo Research

A key advantage of C & B-Metabond in in vivo research is its direct bonding capability to skull and bone tissues. Unlike traditional acrylics that may require additional adhesive layers, C & B-Metabond forms a strong, durable, and stable interface between metallic or other implant materials and the bone. This direct adhesion simplifies surgical procedures and enhances the mechanical integrity of the implant fixation, which is critical for the long-term success of chronic implantation studies in neuroscience stoeltingco.compubcompare.aiprotocols.iopubcompare.aibiorxiv.orgiatranshumanisme.comnih.govbiorxiv.orgplos.orgbiorxiv.orgnih.govubc.canpielectronic.combiorxiv.orgresearchgate.netnpielectronic.com. Research has demonstrated its effectiveness in securing implants, including bone anchor screws and head restraint bars, directly to the cranial bone, providing a stable platform for experimental manipulation and data acquisition pubcompare.aiprotocols.ioubc.cabiorxiv.org.

General Biomaterials and Biomedical Engineering Research

Beyond its prominent role in neuroscience, C & B-Metabond's inherent material properties lend themselves to broader applications in biomaterials and biomedical engineering.

Applications in Ex Vivo Tissue Mechanics and Biomechanical Testing

While specific research findings detailing C & B-Metabond's direct application in ex vivo tissue mechanics testing are not extensively detailed in the provided literature, its established properties suggest significant potential. The material is known for its "ultra-high bond strength" and "extremely high tensile strength" dental-research.comparkell.com. These mechanical characteristics, validated over decades of use in dentistry for bonding various restorative materials to tooth structures dental-research.comparkell.comresearchgate.net, imply a capacity for robust adhesion that could be leveraged in ex vivo biomechanical studies. Such studies often involve testing the mechanical integrity of tissue-implant interfaces or the performance of biomaterials under controlled load conditions. The material's formulation, based on 4-META, methyl methacrylate (MMA), and tri-n-butyl borane (TBB), contributes to its high performance and stability parkell.comresearchgate.netnih.gov.

Research Findings on Biocompatibility

While the primary focus of C & B-Metabond in research is its adhesive strength, studies have also evaluated its biological interactions. In an assessment of direct pulp capping materials, Super-Bond C&B (a commercial name for C&B Metabond) demonstrated high cell viability when tested as a set material, indicating favorable biocompatibility in certain biological contexts.

| Material | Cell Viability (Set Material) | Standard Deviation |

| Dycal | 48.7 % | 14.8 % |

| Life | 37.2 % | 10.6 % |

| ProRoot MTA | 46.7 % | 15.2 % |

| Super-Bond C&B (C&B Metabond) | 100.0 % | 21.9 % |

Table 1: Comparative cell viability of set direct pulp capping materials on L929 fibroblasts. Super-Bond C&B (C&B Metabond) showed significantly higher cell viability compared to other tested materials nih.gov.

Future Research Directions and Unanswered Questions

Exploration of Novel Modifiers for Enhanced Research Performance

The inherent adhesive capabilities of C & B-Metabond could be further augmented through the strategic incorporation of novel modifiers. Research efforts could focus on integrating nanoparticles (e.g., ceramic, metallic, or carbon-based) or functionalized polymers to enhance specific properties relevant to demanding research environments. For instance, introducing radiopaque fillers beyond standard L-Powder could improve visualization under imaging techniques used in biological studies, while surface-modified nanoparticles might enhance mechanical interlocking or provide specific chemical resistance. Investigating the impact of these modifiers on polymerization kinetics, rheological properties, and long-term stability under varied experimental conditions (e.g., extreme temperatures, pH variations, or exposure to specific biological media) is crucial.

Table 9.1.1: Hypothetical Impact of Novel Modifiers on C & B-Metabond Bond Strength

| Modifier Type | Concentration (%) | Baseline Bond Strength (MPa) | Modified Bond Strength (MPa) | Improvement (%) |

| Graphene Oxide Nanoplatelets | 0.5 | 75 | 88 | 17.3 |

| Hydroxyapatite Nanoparticles | 1.0 | 75 | 95 | 26.7 |

| Functionalized Silica | 2.0 | 75 | 92 | 22.7 |

Advanced Characterization of Nano-Scale Interfacial Phenomena

A deeper understanding of the molecular and atomic-level interactions at the interface between C & B-Metabond and various research substrates is essential for optimizing its application. Advanced characterization techniques, such as Atomic Force Microscopy (AFM) for mapping surface topography and measuring adhesion forces, X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis of the interface, and Transmission Electron Microscopy (TEM) for visualizing nanostructure and interdiffusion zones, could provide critical insights. Research should aim to quantify interfacial energy, surface wetting behavior, and the formation and stability of hybrid layers or chemical bonds under specific research conditions, particularly for novel materials or biological interfaces encountered in fields like neuroscience or advanced materials science.

Table 9.2.1: Hypothetical Nano-Scale Interfacial Properties of C & B-Metabond on Research Substrates

| Substrate Material | Surface Treatment | Interfacial Energy (mJ/m²) | Contact Angle (°) | Nano-indentation Modulus (GPa) |

| Titanium Alloy | Sandblasted | 45.2 | 15.5 | 8.5 |

| Zirconia | Silane Primed | 38.9 | 22.1 | 7.2 |

| Bone (Ex vivo) | Cleaned | 55.1 | 10.2 | 12.1 |

| Polymer Scaffold | Plasma Treated | 30.5 | 35.8 | 5.9 |

Development of Predictive Models for Long-Term Adhesive Stability in Research Environments

Predicting the long-term performance and stability of C & B-Metabond under the diverse and often extreme conditions encountered in research settings is a significant challenge. Developing robust predictive models is crucial for ensuring the reliability of experimental setups, particularly in chronic studies or when materials are subjected to repeated stimuli. These models could leverage machine learning algorithms, finite element analysis (FEA), or statistical approaches to correlate accelerated aging data (thermal cycling, humidity exposure, chemical immersion) with predicted in-situ performance. Key parameters to include would be substrate material, surface preparation, applied load, and exposure to specific research-relevant chemicals or biological fluids.

Table 9.3.1: Hypothetical Predictive Model Parameters for C & B-Metabond Stability

| Model Input Parameters | Predicted Stability Metric (% Retained Strength after 5 yrs) | Model Confidence Interval |

| Temp (37°C), Humidity (95%), pH (7.4), Stress (10 MPa) | 92% | ±3% |

| Temp (25°C), Humidity (50%), pH (5.0), Stress (5 MPa) | 98% | ±2% |

| Temp (50°C), Humidity (99%), pH (4.0), Stress (20 MPa) | 78% | ±5% |

| Exposure to Ethanol (10%), UV radiation (500 J/cm²) | 85% | ±4% |

Expanding Applications in Emerging Fields of Experimental Biology and Materials Science

The unique bonding capabilities of C & B-Metabond, particularly its adhesion to biological substrates and its established use in neuroscience research for implant fixation, suggest a broad potential for application in emerging fields. Research could explore its utility in:

Tissue Engineering: As a scaffold-to-tissue interface agent for regenerative medicine applications, promoting integration and mechanical stability.

Biosensing: For immobilizing biomolecules or sensors onto various surfaces, ensuring stable and reliable signal transduction.

Microfluidics: Bonding microfluidic channels for complex cell sorting, analysis, or organ-on-a-chip systems, requiring chemical resistance and leak-proof sealing.

Advanced Composites: As a matrix component or interfacial coupling agent in novel composite materials for specialized research equipment or prototypes.

Neuroprosthetics: Enhancing the biocompatibility and long-term stability of neural implants by optimizing the interface between electronic components and neural tissue.

Investigating its performance characteristics, biocompatibility in new contexts, and potential for surface functionalization within these fields is a key area for future research.

Table 9.4.1: Potential Applications of C & B-Metabond in Emerging Research Fields

| Emerging Field | Potential Application | Key Performance Requirements Addressed by C&B-Metabond |

| Neuroscience Research | Implant fixation in chronic brain-computer interfaces | Biocompatibility, long-term mechanical stability |

| Tissue Engineering | Scaffold-tissue integration in regenerative medicine | Cell adhesion, mechanical support, biocompatibility |

| Microfluidics | Bonding of microfluidic channels for cell sorting | Chemical resistance, leak-proof sealing |

| Advanced Materials Science | Composite material matrix reinforcement | High tensile strength, adhesion to diverse fillers |

| Biosensing | Immobilization of biosensors onto substrates | Surface functionalization capability, stable interface |

Methodological Innovations in Adhesive Evaluation for Research Settings

Current methods for evaluating adhesive performance, often derived from dental or industrial standards, may not fully capture the nuances of C & B-Metabond's behavior in specialized research applications. Innovations in testing methodologies are needed to accurately assess its performance under specific research conditions. This could include:

Developing standardized protocols for assessing bond durability in dynamic biological environments or under specific chemical exposures relevant to experimental setups.

Implementing advanced in-situ monitoring techniques, such as embedded fiber optics or electrochemical impedance spectroscopy (EIS), to track bond integrity over extended experimental durations without destructive testing.

Refining nano-scale mechanical testing methods (e.g., AFM-based pull-off force measurements) to better understand interfacial adhesion mechanisms.

Creating novel in vitro and in vivo models to evaluate biocompatibility and tissue integration in contexts beyond traditional dental applications.

Establishing robust failure analysis techniques tailored to complex research assemblies, potentially utilizing advanced imaging like synchrotron X-ray micro-tomography.

Table 9.5.1: Comparative Overview of Adhesive Evaluation Methodologies

| Evaluation Aspect | Traditional Method | Proposed Innovative Method | Rationale for Innovation |

| Long-term Durability | Accelerated aging (thermal cycling, water storage) | In-situ monitoring via embedded fiber optics or EIS | Provides real-time, non-destructive assessment of bond integrity under simulated service conditions. |

| Interfacial Adhesion | Lap shear or tensile bond strength tests | AFM-based nano-indentation/pull-off force measurements | Quantifies adhesion at the nanoscale, revealing mechanisms not apparent in bulk tests. |

| Biocompatibility in vivo | Standard ISO 10993 cytotoxicity tests | Chronic implantation studies with advanced histological and molecular analysis | Assesses long-term biological response and integration in a more relevant physiological context. |

| Environmental Stability | Standardized humidity/temperature chambers | Exposure to specific research-relevant chemical cocktails or biological fluids | Mimics the actual chemical and biological environments encountered in specialized research applications. |

| Failure Mode Analysis | SEM fractography | Synchrotron X-ray micro-tomography or Cryo-TEM | Provides higher resolution 3D imaging of failure sites, elucidating complex fracture mechanisms. |

By addressing these research directions, the scientific community can unlock the full potential of C & B-Metabond, ensuring its continued efficacy and expanding its role in cutting-edge research across multiple disciplines.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the biochemical stability of C & B-Metabond under varying environmental conditions?

- Methodological Guidance :

- Use a factorial design to isolate variables such as temperature, pH, and humidity. For example, test stability at 25°C (ambient) vs. 37°C (physiological) with pH levels ranging from 4.0 to 7.4 .

- Include control groups with inert compounds to distinguish baseline degradation rates. Quantify stability via spectroscopy (e.g., NMR or HPLC) and report confidence intervals for replicate measurements .

- Document metadata comprehensively, including instrument calibration logs and environmental conditions, to ensure reproducibility .

Q. What are the best practices for collecting and preprocessing spectral data for C & B-Metabond characterization?

- Methodological Guidance :

- Employ standardized protocols for spectral acquisition (e.g., ISO guidelines for NMR or FT-IR) to minimize inter-lab variability .

- Preprocess raw data using open-source tools like Python’s SciPy for baseline correction and noise reduction. Share preprocessing scripts in repositories like Zenodo to enhance transparency .

- Validate data quality through peer-reviewed spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers address sampling bias in studies investigating C & B-Metabond’s biological activity?

- Methodological Guidance :

- Use stratified sampling to ensure representative inclusion of cell lines or model organisms. For in vitro studies, specify passage numbers and growth media batches .

- Apply bootstrapping techniques to estimate uncertainty in small-sample studies and report effect sizes with 95% confidence intervals .

Advanced Research Questions

Q. What advanced statistical methods are recommended for resolving contradictions in dose-response studies of C & B-Metabond?

- Methodological Guidance :

- Use Bayesian hierarchical models to integrate heterogeneous datasets (e.g., conflicting EC50 values across labs). This accounts for between-study variance and improves generalizability .

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when testing multiple hypotheses, such as in high-throughput screening assays .

- Publish raw dose-response curves and model parameters in supplementary materials to enable reanalysis .

Q. How can machine learning optimize the synthesis pathways of C & B-Metabond while minimizing by-products?

- Methodological Guidance :

- Train regression models (e.g., LASSO or random forests) on reaction parameters (e.g., catalyst concentration, reaction time) to predict yield and purity .

- Validate models using cross-lab datasets and report feature importance scores to identify critical variables .

- Share training data and code via platforms like GitHub to facilitate collaborative refinement .

Q. What strategies ensure reproducibility in multi-center studies of C & B-Metabond’s pharmacokinetics?

- Methodological Guidance :

- Standardize protocols using tools like Protocols.io , detailing sample preparation, analytical methods, and statistical thresholds for significance .

- Implement inter-laboratory calibration with blinded reference samples to detect systematic biases .

- Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data from disparate studies and quantify heterogeneity via I² statistics .

Data Management & Ethics

Q. How should researchers manage conflicting metadata in public repositories for C & B-Metabond studies?

- Methodological Guidance :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with structured metadata templates (e.g., ISA-Tab format) .

- Resolve discrepancies through consensus workshops or Delphi methods with domain experts .

Q. What ethical considerations apply when sharing proprietary data on C & B-Metabond’s industrial applications?

- Methodological Guidance :

- Use data-sharing agreements with tiered access levels (e.g., embargo periods for commercial partners) while preserving open access to non-proprietary methodologies .

- Anonymize sensitive data using tokenization and document ethical approvals in compliance with GDPR or HIPAA .

Tables for Reference

| Statistical Method | Use Case | Tools/Software |

|---|---|---|

| LASSO Regression | Optimizing synthesis pathways | Python’s scikit-learn |

| Benjamini-Hochberg Procedure | Correcting for multiple hypotheses | R/Bioconductor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。